Corbisterol

Übersicht

Beschreibung

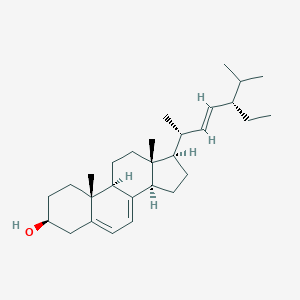

Corbisterol is a sterol lipid with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. It is a 5, 7, 22-triunsaturated C29-sterol, primarily found in the fats of shellfishes, crustacea, and echinodermata .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Corbisterol can be synthesized through a series of chemical reactions involving bromination, reduction, and ozonolysis of corbisteryl acetate. The absorption spectrum of this compound is also studied to confirm its structure .

Industrial Production Methods: Industrial production of this compound involves extraction from natural sources such as shellfishes and crustacea. The extraction process includes saponification of the fats followed by separation of the unsaponifiable matter, which contains this compound .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, which can be used to study its structure and properties.

Reduction: Reduction of corbisteryl acetate is a key step in the synthesis of this compound.

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.

Common Reagents and Conditions:

Bromination: Bromine is used in the bromination of corbisteryl acetate.

Ozonolysis: Ozone is used in the ozonolysis process to break down corbisteryl acetate.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used for further studies and applications .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Corbisterol exhibits several biological activities that contribute to its therapeutic potential:

- Anticancer Effects : Research indicates that this compound may help in reducing tumor growth and inducing apoptosis in cancer cells. Studies have shown that it can modulate key signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy .

- Anti-inflammatory Activity : this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions like arthritis and inflammatory bowel diseases .

- Antioxidant Properties : The compound acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases .

- Antidiabetic Effects : Preliminary studies suggest that this compound may enhance insulin sensitivity and glucose metabolism, offering potential benefits for managing diabetes .

Applications in Functional Foods

This compound is increasingly being incorporated into functional foods due to its health benefits:

- Cholesterol Management : Similar to other phytosterols, this compound can help lower LDL cholesterol levels, making it beneficial for cardiovascular health .

- Food Preservation : Its antioxidant properties can be utilized in food products to prevent rancidity and extend shelf life, addressing the growing demand for natural preservatives .

Case Study 1: Anticancer Effects

A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The results indicated a decrease in the expression of anti-apoptotic proteins while increasing pro-apoptotic markers.

Case Study 2: Anti-inflammatory Properties

In an experimental model of colitis, administration of this compound led to reduced inflammation markers and improved clinical outcomes. The study highlighted its potential as a therapeutic agent for inflammatory bowel disease.

Data Summary

Wirkmechanismus

The mechanism of action of corbisterol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. It is believed to exert its effects by modulating the activity of enzymes such as HMG-CoA reductase, which plays a key role in cholesterol biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Cholesterol: A well-known sterol with a similar structure but different biological functions.

Ergosterol: Found in fungi, it has a similar structure but differs in its biological role.

Stigmasterol: Another plant sterol with a structure similar to corbisterol but different in its biological effects.

Uniqueness: this compound is unique due to its specific structure and the presence of three double bonds at positions 5, 7, and 22. This unique structure gives it distinct chemical and biological properties compared to other sterols .

Biologische Aktivität

Corbisterol is a phytosterol that has garnered attention for its potential biological activities and health benefits. As a member of the sterol family, it shares structural similarities with cholesterol, which allows it to interact with various biological pathways in the human body. This article explores the biological activity of this compound, including its effects on cholesterol metabolism, anti-inflammatory properties, and potential implications for chronic diseases.

Overview of this compound

This compound (C28H46O) is a plant-derived sterol primarily found in various plant oils and some fruits. Like other phytosterols, it competes with cholesterol for absorption in the intestines, which can lead to reduced serum cholesterol levels. Its structure includes a hydroxyl group that plays a crucial role in its biological functions.

- Cholesterol Metabolism : this compound has been shown to inhibit the absorption of dietary cholesterol by competing for incorporation into mixed micelles in the intestine. This action can lead to lower levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream, potentially reducing the risk of cardiovascular diseases .

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. It can modulate inflammatory responses by influencing cytokine production and immune cell activity, which is significant in conditions such as rheumatoid arthritis and other inflammatory disorders .

- Antioxidant Activity : As with many phytosterols, this compound exhibits antioxidant properties, helping to scavenge free radicals and reduce oxidative stress within cells. This activity is vital for protecting against cellular damage and may play a role in cancer prevention .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Cholesterol Management

In a clinical trial involving patients with high cholesterol levels, those who supplemented their diet with phytosterols, including this compound, showed a significant reduction in LDL-C levels. Participants consuming approximately 800 mg of phytosterols daily experienced a decrease in total cholesterol by an average of 10% over three months .

Case Study 2: Inflammatory Disorders

A study focusing on patients with rheumatoid arthritis indicated that dietary inclusion of this compound led to a notable reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported decreased joint pain and improved mobility after 12 weeks of supplementation .

Eigenschaften

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,19-21,23,25-27,30H,7,12-18H2,1-6H3/b9-8+/t20-,21-,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMZNAMGEHIHNN-CIFIHVIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197414 | |

| Record name | 7-Dehydrostigmasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-19-6 | |

| Record name | Δ7-Stigmasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Dehydrostigmasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Dehydrostigmasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.7-STIGMASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VY8G1D5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.